An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid
An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its chemical synonyms and identifiers, physicochemical properties, synthesis and purification protocols, and its role in biological signaling pathways.
Chemical Synonyms and Identifiers
A variety of names and identifiers are used to refer to 4-Chloro-3-sulfamoylbenzoic acid in scientific literature and chemical databases. The following table summarizes the most common synonyms and reference numbers.
| Identifier Type | Identifier |
| IUPAC Name | 4-chloro-3-sulfamoylbenzoic acid[1] |
| CAS Number | 1205-30-7[1] |
| EC Number | 214-882-1[1] |
| PubChem CID | 14568[1] |
| UNII | Q45HDN52UH[1] |
| MeSH Entry Term | sulfamido-3-chlorobenzoic acid[1] |
| Alternative Names | 3-(Aminosulfonyl)-4-chlorobenzoic acid[1][2] |
| 3-Sulfamoyl-4-chlorobenzoic acid[1] | |
| 4-Chloro-3-(aminosulfonyl)benzoic acid | |
| 4-Chloro-5-sulfamoylbenzoic acid[1] | |
| Benzoic acid, 3-(aminosulfonyl)-4-chloro-[1] |
Physicochemical and Biological Data
The following table presents key quantitative data for 4-Chloro-3-sulfamoylbenzoic acid, including its physicochemical properties and biological activity.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₄S[1] |
| Molecular Weight | 235.64 g/mol [3] |
| Melting Point | 256-258 °C[3] |
| Appearance | White to off-white solid[4] |
| pKa | 3.44 ± 0.10 (Predicted)[4] |
| h-NTPDase1 Inhibition (IC₅₀) | 2.88 ± 0.13 μM (for a derivative) |
| h-NTPDase2 Inhibition (IC₅₀) | Sub-micromolar (for derivatives) |
| h-NTPDase3 Inhibition (IC₅₀) | 0.72 ± 0.11 μM (for a derivative) |
| h-NTPDase8 Inhibition (IC₅₀) | 0.28 ± 0.07 μM (for a derivative) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-Chloro-3-sulfamoylbenzoic acid are crucial for its application in research and development.
Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid
This protocol describes a common method for the synthesis of 4-Chloro-3-sulfamoylbenzoic acid starting from p-chlorobenzoic acid.
Materials:
-
p-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Concentrated ammonia water
-
Hydrochloric acid (HCl)
-
Activated carbon
-
Ice
Procedure:
-
Chlorosulfonation: In a suitable reactor, carefully add chlorosulfonic acid. While stirring, gradually add p-chlorobenzoic acid, maintaining the temperature below 40°C.
-
After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours to complete the reaction.
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Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and water to precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid.
-
Filter the crude product and wash it with cold water to remove residual chlorosulfonic acid.
-
Amination: Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water at a temperature below 30°C.
-
Stir the mixture for several hours at 30°C.
-
Decolorization and Precipitation: Heat the mixture to 60°C and add activated carbon. Stir for 30 minutes to decolorize the solution.
-
Cool the mixture and filter to remove the activated carbon.
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Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product, 4-chloro-3-sulfamoylbenzoic acid, as a white solid.
-
Purification: Filter the precipitated solid, wash with water, and dry under vacuum.[1]
Purification by Recrystallization
Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol-water mixture.
Procedure:
-
Dissolve the crude 4-Chloro-3-sulfamoylbenzoic acid in a minimum amount of hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
The purity and identity of 4-Chloro-3-sulfamoylbenzoic acid can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A common method for assessing purity. A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile/water gradient and a UV detector.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[5]
Signaling Pathways and Mechanisms of Action
4-Chloro-3-sulfamoylbenzoic acid is a versatile molecule with activities related to loop diuretics and as an inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).
Mechanism of Action as a Loop Diuretic Analog
As a sulfonamide derivative, 4-Chloro-3-sulfamoylbenzoic acid is structurally related to loop diuretics. These diuretics act on the thick ascending limb of the loop of Henle in the kidney. They inhibit the Na⁺-K⁺-2Cl⁻ symporter (NKCC2), which is responsible for reabsorbing these ions from the tubular fluid. By blocking this transporter, loop diuretics increase the excretion of Na⁺, K⁺, Cl⁻, and water, leading to a potent diuretic effect.
Caption: Mechanism of action of loop diuretic analogs.
Inhibition of Purinergic Signaling via NTPDases
Extracellular nucleotides like ATP and ADP play crucial roles in cell-to-cell communication through purinergic signaling. Their signaling is terminated by ectonucleotidases, including the NTPDase family, which hydrolyze these molecules. 4-Chloro-3-sulfamoylbenzoic acid and its derivatives have been shown to inhibit NTPDases. This inhibition leads to an accumulation of extracellular ATP and ADP, prolonging their signaling effects. This mechanism is a target for therapeutic intervention in conditions such as thrombosis, inflammation, and cancer.[6]
Caption: Inhibition of NTPDase in the purinergic signaling pathway.
This guide provides foundational information for professionals working with 4-Chloro-3-sulfamoylbenzoic acid. For further details on specific applications and safety handling, consulting the primary literature and safety data sheets is recommended.
References
- 1. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Loop diuretic - Wikipedia [en.wikipedia.org]
- 4. Loop Diuretics Unique Mechanism of Action [japi.org]
- 5. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
